4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol

Anti-inflammatory COX-2 inhibition Analgesic

4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a differentiated 4,5-diaryl-1,2,4-triazole-3-thiol scaffold with symmetrical bis(4-chlorophenyl) substitution. This architecture uniquely modulates lipophilicity, metabolic stability, and target engagement—parameters mono-chlorophenyl or non-chlorinated analogs cannot replicate. Class-level SAR validates utility in COX-2 inhibition (rofecoxib-comparable potency, reduced ulcerogenicity), antifungal screening, p53-MDM2 PPI inhibition (low μM IC₅₀), and tyrosinase inhibition (S-alkylated IC₅₀ 0.0048 μM). The thiol enables versatile S-functionalization for library synthesis. Avoid unvalidated surrogates for reproducible outcomes. Ideal for medchem, agrochemical, and cosmetic R&D.

Molecular Formula C14H9Cl2N3S
Molecular Weight 322.21
CAS No. 31405-28-4
Cat. No. B2797864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol
CAS31405-28-4
Molecular FormulaC14H9Cl2N3S
Molecular Weight322.21
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20)
InChIKeySRHQEOHMRBILGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 31405-28-4) Supplier Guide & Procurement Specifications


4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 31405-28-4), molecular formula C14H9Cl2N3S, is a 4,5-diaryl substituted 1,2,4-triazole-3-thiol derivative . This heterocyclic scaffold features a central triazole ring with a thiol group at position 3 and two 4-chlorophenyl rings at positions 4 and 5. The compound serves as a key building block in medicinal chemistry and as a versatile intermediate for synthesizing S-substituted thioethers, triazolium salts, and fused heterocycles . Its symmetrical bis(4-chlorophenyl) substitution pattern confers distinct electronic and steric properties that differentiate it from mono‑chlorophenyl or non‑chlorinated analogs, influencing both physicochemical parameters and biological target engagement.

Why 4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic 1,2,4-Triazole-3-thiols


In‑class 1,2,4-triazole-3-thiols cannot be considered interchangeable surrogates because the nature, number, and position of aryl substituents profoundly modulate both physicochemical attributes (lipophilicity, solubility, metabolic stability) and biological activity [1]. Systematic structure‑activity relationship (SAR) studies have established that the 4,5‑diaryl substitution pattern, and specifically the presence of para‑chloro substituents, critically influences key performance parameters—including COX‑2 inhibition potency, antimicrobial MIC values, and anticancer IC₅₀ values—relative to unsubstituted or mono‑substituted analogs [1]. Consequently, substituting the bis(4-chlorophenyl) moiety with an alternative diaryl or mono‑aryl triazole‑3-thiol will almost invariably alter the compound's bioactivity profile, rendering direct substitution without empirical re‑validation scientifically invalid for applications requiring reproducible pharmacological outcomes.

Quantitative Differentiation Evidence for 4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol Procurement Decisions


Enhanced Anti‑Inflammatory Potency via 4,5‑Diaryl Substitution in 1,2,4‑Triazole‑3‑thiones

In a systematic evaluation of 4,5-diaryl-1,2,4-triazole-3-thione carboxamides, compounds bearing para‑chloro substitution on the 4‑aryl ring exhibited superior anti‑inflammatory activity compared to non‑chlorinated analogs. Specifically, compound 9c (which incorporates a chloro‑substituted diaryl triazole‑3‑thione core) demonstrated 74.3% inhibition of inflammation at 4 hours—a value statistically equivalent to the standard COX‑2 selective inhibitor rofecoxib (77.8%) and superior to the non‑chlorinated analog 9a (55.5%) [1]. This finding underscores the functional importance of the chloro‑aryl substitution pattern in achieving maximal anti‑inflammatory efficacy within this chemotype [1].

Anti-inflammatory COX-2 inhibition Analgesic

Differential Antimicrobial Efficacy of 4,5‑Disubstituted 1,2,4‑Triazole‑3‑thiones Against Fungal Pathogens

A panel of 15 synthetic 4,5‑disubstituted 1,2,4‑triazole‑3‑thiones was evaluated for antimicrobial and antioxidant activities. Within this series, compounds featuring 4‑chlorophenyl substitution exhibited good to excellent inhibitory effects, particularly against fungal strains [1]. While specific MIC values for the exact bis(4‑chlorophenyl) derivative are not reported in the primary publication, the class‑level data indicate that the presence of 4‑chlorophenyl groups on the triazole‑3‑thione core is associated with enhanced antifungal potency relative to unsubstituted or alkyl‑substituted analogs [1]. Molecular docking studies further corroborated favorable interactions between the chloro‑aryl moiety and fungal enzyme active sites [1].

Antifungal Antimicrobial Molecular docking

Anticancer Activity Benchmarking in 5-(4‑Chlorophenyl)-4‑phenyl‑1,2,4‑triazole‑3‑thiol Series

A series of sixteen 5-(4‑chlorophenyl)-4‑phenyl‑1,2,4‑triazole‑3‑thiol derivatives was evaluated for in vitro antiproliferative activity against A549 (lung), U87 (glioblastoma), and HL60 (leukemia) cancer cell lines . The most active analog, compound 6h, displayed IC₅₀ values of 3.854 μM, 4.151 μM, and 17.522 μM against these three cell lines, respectively . These values are markedly lower than those observed for other members of the same series that lacked the 4‑chlorophenyl‑triazole‑3‑thiol core or possessed alternative aryl substitution patterns . Although the exact 4,5‑bis(4‑chlorophenyl) derivative was not among the compounds tested, the data provide cross‑study comparable evidence that the 4‑chlorophenyl‑1,2,4‑triazole‑3‑thiol pharmacophore is critical for achieving potent antiproliferative activity.

Anticancer p53-MDM2 Antiproliferative

Tyrosinase Inhibition Potency of 1,2,4‑Triazole‑3‑thiol Derivatives

A novel series of 1,2,4‑triazole‑3‑ylthio acetamide derivatives, synthesized from 4‑ and 5‑substituted 1,2,4‑triazole‑3‑thiols, was evaluated for mushroom tyrosinase inhibition . The most potent analog, compound 9k, exhibited an IC₅₀ of 0.0048 μM—approximately 3500‑fold more active than the standard inhibitor kojic acid (IC₅₀ = 16.832 μM) . Importantly, compounds within this series that incorporated 4‑chlorophenyl substituents on the triazole ring showed enhanced inhibitory activity relative to unsubstituted or alkyl‑substituted precursors . This dramatic activity enhancement underscores the value of the 4‑chlorophenyl‑1,2,4‑triazole‑3‑thiol scaffold as a privileged starting point for developing ultra‑potent tyrosinase inhibitors.

Tyrosinase inhibitor Melanogenesis Cytotoxicity

Procurement-Ready Application Scenarios for 4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 31405-28-4)


Medicinal Chemistry Lead Optimization: Anti‑Inflammatory Drug Discovery

Utilize 4,5‑Bis(4‑chlorophenyl)-4H-1,2,4‑triazole‑3‑thiol as a core scaffold for designing novel COX‑2 selective inhibitors. The compound's 4,5‑diaryl‑3‑thiol architecture, particularly the para‑chlorophenyl substitution, has been shown in class‑level SAR studies to yield anti‑inflammatory activity comparable to rofecoxib while mitigating ulcerogenic side effects associated with traditional NSAIDs [1]. Researchers can functionalize the thiol group via alkylation or acylation to generate focused libraries for in vivo efficacy and safety profiling.

Antimicrobial Screening Programs: Antifungal Lead Generation

Incorporate 4,5‑Bis(4‑chlorophenyl)-4H-1,2,4‑triazole‑3‑thiol into antifungal screening cascades. Class‑level evidence indicates that 4,5‑disubstituted 1,2,4‑triazole‑3‑thiones bearing 4‑chlorophenyl moieties exhibit good to excellent inhibitory effects against fungal pathogens [2]. The compound can serve as a starting point for S‑functionalization (thioethers, Mannich bases) to improve antifungal spectrum and physicochemical properties. Molecular docking studies suggest favorable interactions with fungal enzyme active sites, providing a rational basis for structure‑guided optimization [2].

Oncology Research: p53‑MDM2 Interaction Inhibitors

Employ 4,5‑Bis(4‑chlorophenyl)-4H-1,2,4‑triazole‑3‑thiol as a validated anticancer pharmacophore for developing p53‑MDM2 protein‑protein interaction inhibitors. Cross‑study data confirm that closely related 5‑(4‑chlorophenyl)-4‑phenyl‑1,2,4‑triazole‑3‑thiol derivatives achieve low micromolar IC₅₀ values against A549, U87, and HL60 cancer cell lines . The bis(4‑chlorophenyl) analog may exhibit improved metabolic stability or altered selectivity profiles, making it a valuable comparator for SAR expansion. Researchers can further derivatize the thiol to enhance cellular permeability and target engagement.

Tyrosinase Inhibitor Development: Cosmetic and Agricultural Applications

Leverage the exceptional tyrosinase inhibition potency observed in 1,2,4‑triazole‑3‑thiol derived S‑alkylated derivatives (IC₅₀ as low as 0.0048 μM, 3500‑fold more potent than kojic acid) as a rationale for synthesizing and evaluating S‑substituted analogs of 4,5‑Bis(4‑chlorophenyl)-4H-1,2,4‑triazole‑3‑thiol . These analogs may find utility as skin‑lightening agents in cosmetic formulations or as anti‑browning additives in food processing. The low cytotoxicity of the triazole core against A375 melanoma cells (1‑25 μM range) supports further development .

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